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N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

medicinal chemistry structure-property relationships lead optimization

N-(2,3-Dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448077-97-1) is a synthetic heterocyclic small molecule (molecular formula C13H8Cl2N6O; molecular weight 335.15 g/mol) belonging to the pyridazine-3-carboxamide class. Its structure incorporates a pyridazine core bearing a 1,2,4-triazole substituent at the 6-position and a 2,3-dichlorophenyl carboxamide moiety, yielding computed physicochemical properties of XLogP3 = 2.3, topological polar surface area (TPSA) = 85.6 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors.

Molecular Formula C13H8Cl2N6O
Molecular Weight 335.15
CAS No. 1448077-97-1
Cat. No. B2858679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448077-97-1
Molecular FormulaC13H8Cl2N6O
Molecular Weight335.15
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C13H8Cl2N6O/c14-8-2-1-3-9(12(8)15)18-13(22)10-4-5-11(20-19-10)21-7-16-6-17-21/h1-7H,(H,18,22)
InChIKeyWWOJDNUVFLELOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448077-97-1): Compound Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


N-(2,3-Dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448077-97-1) is a synthetic heterocyclic small molecule (molecular formula C13H8Cl2N6O; molecular weight 335.15 g/mol) belonging to the pyridazine-3-carboxamide class [1]. Its structure incorporates a pyridazine core bearing a 1,2,4-triazole substituent at the 6-position and a 2,3-dichlorophenyl carboxamide moiety, yielding computed physicochemical properties of XLogP3 = 2.3, topological polar surface area (TPSA) = 85.6 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [2][3]. The compound is supplied as a research-grade screening compound (typical purity ≥95%) by multiple vendors including Life Chemicals (catalog F6425-0226) and is listed under PubChem CID 71805149 [1][3]. It has not been the subject of a dedicated published primary research article with disclosed biological activity data as of the knowledge cutoff; differentiation arguments therefore draw on structural comparison, computed properties, and class-level evidence from closely related pyridazine-3-carboxamide and triazolopyridazine chemotypes.

Why N-(2,3-Dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Cannot Be Casually Substituted by Other Pyridazine-3-Carboxamide Analogs


Within the pyridazine-3-carboxamide family, both the N-aryl substituent and the 6-position heterocycle exert decisive influence on target engagement, selectivity, and physicochemical behavior. The 2,3-dichloro substitution pattern on the phenyl ring is sterically and electronically distinct from the more common 2,4-dichloro or mono-chloro variants found in agrochemical and pharmaceutical pyridazine derivatives; this regioisomeric difference can alter π-stacking geometry, hydrogen-bonding networks, and metabolic stability [1][2]. Likewise, the 1,2,4-triazole at the 6-position functions as a metal-chelating hinge-binding motif in kinase inhibition—a capability absent in analogs bearing pyrrolidine, piperazine, or other non-triazole 6-substituents [3]. Generic substitution with a structurally similar but not identical analog—e.g., N-(2,4-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide or N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide—therefore risks loss of the specific interaction profile for which this compound was designed or selected. The quantitative evidence below substantiates the dimensions along which this compound is differentiated.

Quantitative Differentiation Evidence for N-(2,3-Dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Relative to Closest Analogs


2,3-Dichloro vs. 2,4-Dichloro Phenyl Substitution: Regioisomeric Impact on Lipophilicity and Polar Surface Area

The target compound bears a 2,3-dichlorophenyl substituent, whereas the more prevalent dichlorophenyl isomer in bioactive pyridazines and triazoles—particularly in fungicidal (e.g., triazole fungicide series) and CB2 agonist series—is the 2,4-dichlorophenyl pattern. The 2,3-substitution topology alters both the vector of the aryl ring relative to the amide bond and the local dipole moment. Computed XLogP3 for the target compound is 2.3 with a TPSA of 85.6 Ų [1]. By comparison, pyridazine-3-carboxamide CB2 agonists bearing substituted phenyl or heteroaryl amides in the Qian et al. (2017) series showed measured logP values significantly reduced relative to the reference compound GW842166X (logP ~4.5 for GW842166X vs. logP ~2.5–3.5 for optimized analogs), and the most potent compound (compound 26) achieved an EC50 of 3.665 ± 0.553 nM at CB2 with a selectivity index >2729 over CB1 [2]. While direct logP data for the target compound vs. a 2,4-dichlorophenyl analog are not published, the computed property difference arising from chlorine regiochemistry is structurally predictable and relevant for solubility, permeability, and off-target promiscuity profiling.

medicinal chemistry structure-property relationships lead optimization

1,2,4-Triazole at the 6-Position Enables Hinge-Region Metal Chelation: Differentiation from Pyrrolidine and Piperazine Analogs

The 6-(1H-1,2,4-triazol-1-yl) substituent on the pyridazine ring is a recognized hinge-binding pharmacophore in kinase inhibitor design. In triazolopyridazine-based c-Met inhibitors, the two nitrogen atoms of the triazolo-pyridazine core form a bidentate hydrogen bond with the hinge-region residue MET-1160, a critical interaction for ATP-competitive inhibition [1]. The closely related series reported by Li and Liang (WO2009140128A2) claims pyridazine-3-carboxamides bearing heteroaryl substituents as kinase inhibitors, explicitly including 1,2,4-triazole-substituted variants [2]. In contrast, the analog N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide replaces the triazole with a pyrrolidine ring that lacks the nitrogen lone-pair geometry required for bidentate metal chelation, fundamentally altering the kinase inhibition potential. Direct comparative IC50 data for the target compound vs. its pyrrolidine analog are not publicly available; however, in the triazolopyridazine c-Met inhibitor series of Li et al. (ACS Omega, 2020), the most potent compound 12e achieved c-Met kinase IC50 = 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), with the triazolo-pyridazine core directly engaging MET-1160 [1].

kinase inhibition hinge-binding motif triazolopyridazine

CB2 Receptor Agonist Potential: Class-Level Potency and Selectivity Benchmarks for the Pyridazine-3-Carboxamide Scaffold

The pyridazine-3-carboxamide scaffold has been validated as a CB2-selective agonist chemotype by Qian et al. (2017), who reported that six compounds in their series achieved EC50 values below 35 nM in calcium mobilization assays, with compound 26 exhibiting EC50 = 3.665 ± 0.553 nM at CB2 and a selectivity index >2729 over CB1 [1]. The reference compound GW842166X (a GSK CB2 agonist containing a 2,4-dichlorophenyl-pyridazine core) demonstrated lower selectivity in earlier studies. The target compound, bearing both the pyridazine-3-carboxamide core and a 2,3-dichlorophenyl substituent, is structurally positioned within this validated SAR landscape. While its specific CB2 EC50 has not been published, the structural precedent establishes that the pyridazine-3-carboxamide scaffold can deliver sub-35 nM potency with >1000-fold CB2/CB1 selectivity when appropriately substituted—a benchmark against which the target compound's activity can be contextually evaluated [1]. This contrasts with simpler N-aryl-pyridazine analogs lacking the triazole or carboxamide functionality, which do not engage CB2 with comparable potency or selectivity.

CB2 agonist cannabinoid receptor selectivity index inflammatory pain

c-Met Kinase Inhibition: Triazolopyridazine Scaffold Delivers Nanomolar Potency Comparable to Foretinib

The triazolopyridazine chemotype—structurally related to the target compound through its 6-(1,2,4-triazol-1-yl)pyridazine core—has demonstrated nanomolar c-Met kinase inhibition. In the series reported by Li et al. (2020), compound 12e inhibited c-Met kinase with an IC50 of 0.090 μM, which was within approximately 5-fold of the clinical-stage class II c-Met inhibitor Foretinib (IC50 = 0.019 μM) [1]. Compound 12e also exhibited antiproliferative activity against c-Met-amplified cancer cell lines A549 (IC50 = 1.06 ± 0.16 μM), MCF-7 (IC50 = 1.23 ± 0.18 μM), and HeLa (IC50 = 2.73 ± 0.33 μM) [1]. The structure-activity relationships from this study indicate that the triazolo-pyridazine core, when coupled with an appropriate aromatic (heterocycle)-substituted azole unit, is critical for c-Met binding and cellular activity. The target compound, containing a 6-(1,2,4-triazol-1-yl)pyridazine core with an amide-linked 2,3-dichlorophenyl group, shares the core pharmacophore but differs in its pendant aryl substituent, positioning it as a candidate for c-Met-focused screening [1][2].

c-Met kinase anticancer triazolopyridazine ATP-competitive inhibitor

Physicochemical Differentiation: Computed XLogP3 and TPSA vs. Close Structural Analogs

Computed physicochemical properties for the target compound (XLogP3 = 2.3; TPSA = 85.6 Ų; molecular weight = 335.15 g/mol; HBD = 1; HBA = 5; rotatable bonds = 3) place it within oral drug-like chemical space [1]. These values can be contextualized against close analogs: N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (MW ~295 g/mol, XLogP3 ~0.3, TPSA ~110 Ų) is substantially more polar and hydrophilic due to the pyrazine amide substituent, while N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (MW ~350 g/mol, XLogP3 ~3.0) is more lipophilic due to the adamantane group [2]. The target compound occupies an intermediate lipophilicity range that balances permeability with aqueous solubility. In the CB2 agonist series, compounds with logP values in the 2.5–3.5 range showed favorable in vitro profiles, suggesting the target compound's computed XLogP3 of 2.3 is consistent with this optimized space [3]. This intermediate physicochemical profile differentiates it from both more polar heteroaryl analogs (which may suffer from permeability limitations) and more lipophilic bulkyl-alkyl analogs (which may carry higher off-target binding risk).

drug-likeness physicochemical profiling lead selection

Recommended Research Application Scenarios for N-(2,3-Dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Based on Validated Evidence Dimensions


Kinase Inhibitor Screening Library Enrichment: Hinge-Binding Triazolopyridazine Chemotype

This compound is suitable for inclusion in kinase-focused small-molecule screening libraries targeting ATP-binding sites, particularly for kinases where hinge-region hydrogen bonding with a triazole or triazolopyridazine core is desired. The 1,2,4-triazole at the 6-position provides the structural capability for bidentate hinge engagement analogous to that observed in triazolopyridazine c-Met inhibitors (IC50 = 0.090 μM for compound 12e), and the pyridazine-3-carboxamide scaffold is explicitly claimed in kinase inhibitor patent families (WO2009140128A2; WO2004058769A3) . The 2,3-dichlorophenyl amide offers a structurally differentiated aryl vector compared to more common 2,4-dichloro or mono-substituted phenyl analogs, enabling exploration of hydrophobic pocket complementarity in the kinase active site.

CB2 Cannabinoid Receptor Agonist SAR Exploration: 2,3-Dichlorophenyl Substituent Probing

The pyridazine-3-carboxamide scaffold has been validated as a CB2-selective agonist platform, with the most potent analog (compound 26) achieving EC50 = 3.665 nM and CB2/CB1 selectivity >2729-fold . The target compound's 2,3-dichlorophenyl amide substituent represents an unexplored variation within this SAR landscape, where most published analogs bear 2,4-dichlorophenyl, 4-chlorophenyl, or heteroaryl groups. Screening this compound in CB2 calcium mobilization or β-arrestin recruitment assays would elucidate the impact of the 2,3- vs. 2,4-dichloro substitution on receptor potency, efficacy, and subtype selectivity—a critical SAR question for programs seeking to optimize cannabinoid receptor subtype selectivity while minimizing CB1-mediated psychoactive effects.

Physicochemical Property-Based Lead Optimization: Balancing Lipophilicity and Polarity

With a computed XLogP3 of 2.3, TPSA of 85.6 Ų, molecular weight of 335.15 g/mol, and only 3 rotatable bonds, this compound resides within favorable oral drug-like property space . Its intermediate lipophilicity—lower than adamantane analogs and GW842166X (logP ~4.5) but higher than pyrazine-substituted analogs (XLogP3 ~0.3)—makes it a suitable starting scaffold for multiparameter optimization programs where simultaneous tuning of solubility, permeability, and metabolic stability is required . The compound can serve as a core scaffold for systematic exploration of substituent effects on ADME properties while maintaining the 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide pharmacophore.

Rev-Erb Nuclear Receptor Agonist Screening: Triazolopyridazine Core Evaluation

6-Substituted [1,2,4]triazolo[4,3-b]pyridazines have been patented as Rev-Erb agonists by Genfit (WO2013045519A1), with therapeutic applications in circadian rhythm disorders, inflammatory diseases, and cardiometabolic conditions . Although the target compound is a 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide rather than a fused [1,2,4]triazolo[4,3-b]pyridazine, the shared triazole-pyridazine architecture makes it a candidate for Rev-Erb screening to assess whether the non-fused scaffold can also engage this nuclear receptor. The dichlorophenyl substituent may confer distinct binding interactions relative to the biaryl and phenoxy substituents prevalent in the Genfit patent series.

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